![molecular formula C10H9ClN2O2S B11856571 Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation of the Mercapto Group
The thiol group at position 2 is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:
-
Disulfide formation : Mild oxidants like iodine or hydrogen peroxide convert the thiol to a disulfide bond.
2R-SH+H2O2→R-S-S-R+2H2O -
Sulfonic acid formation : Strong oxidizing agents (e.g., KMnO₄ or HNO₃) oxidize the thiol to a sulfonic acid (-SO₃H).
This reactivity is critical for modifying the compound’s solubility and biological activity.
Nucleophilic Substitution at the Chloro Group
The electron-withdrawing ester group at position 6 activates the chloro substituent at position 5 for nucleophilic substitution. Reactions include:
-
Amination : Refluxing with ammonia or amines yields 5-amino derivatives.
-
Hydrolysis : Aqueous NaOH replaces chlorine with hydroxyl (-OH), forming a phenol derivative.
Example :
Ar-Cl+NH3→Ar-NH2+HCl
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.
-
Basic hydrolysis : NaOH yields the sodium carboxylate.
Transesterification with alcohols (e.g., ethanol) replaces the methyl group with other alkyl chains:
R-COOCH3+ROH→R-COOR’+CH3OH
Thiol-Specific Reactions
The mercapto group participates in:
-
Alkylation : Reaction with alkyl halides forms thioethers.
R-SH+R’-X→R-S-R’+HX -
Acylation : Thioesters form via reaction with acyl chlorides .
Complexation with Metal Ions
The thiol group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. This property is exploitable in catalysis or metal-chelation therapies .
Comparative Reaction Table
Reaction Type | Reagents/Conditions | Product | Key Application |
---|---|---|---|
Oxidation (to disulfide) | I₂, H₂O₂ (mild) | Disulfide-linked dimer | Stability enhancement |
Oxidation (to sulfonic acid) | KMnO₄, HNO₃ (strong) | Sulfonic acid derivative | Solubility modification |
Amination | NH₃, heat | 5-Amino-substituted derivative | Bioactive intermediate |
Ester hydrolysis | HCl/NaOH, reflux | Carboxylic acid/sodium carboxylate | Prodrug activation |
Thiol alkylation | R-X, base | Thioether | Functionalization for drug delivery |
Mechanistic Insights
Scientific Research Applications
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-1-methylimidazole: Known for its use in various chemical reactions and as a ligand in coordination chemistry.
Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate: Another benzimidazole derivative with similar structural features.
Uniqueness
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and mercapto group on the benzimidazole ring makes it particularly versatile for various applications .
Biological Activity
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.71 g/mol
- CAS Number : 126436-19-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Compounds with similar structures have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 8 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Methyl 5-chloro... | Pseudomonas aeruginosa | 4 µg/mL |
The above table summarizes some findings where derivatives exhibited varying levels of antimicrobial activity, indicating that structural modifications can enhance efficacy.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study reported that compounds with a benzimidazole core demonstrated promising results against several cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study published in Frontiers in Pharmacology, derivatives were tested against human cancer cell lines, including:
- Cell Lines Tested :
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Human breast cancer (MCF7)
The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM, showcasing potential as anticancer agents.
The biological activity of this compound is thought to involve the inhibition of key enzymes involved in cellular processes. For instance, compounds in this class may inhibit DNA synthesis or interfere with cellular signaling pathways critical for tumor growth and proliferation.
Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Biological Activity :
- Structure-Activity Relationship :
- Pharmacological Reviews :
Properties
Molecular Formula |
C10H9ClN2O2S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 6-chloro-3-methyl-2-sulfanylidene-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-8-3-5(9(14)15-2)6(11)4-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16) |
InChI Key |
MEPHPJVVSSUTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)NC1=S |
Origin of Product |
United States |
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